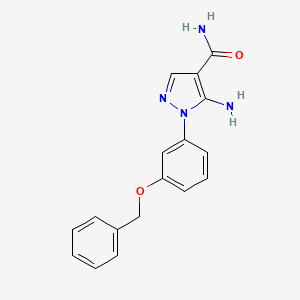
3-Methyl-2-oxopentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxopentanedioic acid is an organic compound with the molecular formula C6H8O5 It is a derivative of pentanedioic acid, where the second carbon atom is substituted with a methyl group and the third carbon atom is a keto group
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methyl-2-oxopentanoic acid. The reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound as a byproduct of their metabolic processes. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
3-Methyl-2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of this compound derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-methyl-2-hydroxypentanedioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-Methyl-2,3-dioxopentanedioic acid.
Reduction: 3-Methyl-2-hydroxypentanedioic acid.
Substitution: 3-Methyl-2-substituted-pentanedioic acid derivatives.
科学研究应用
3-Methyl-2-oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-methyl-2-oxopentanedioic acid involves its role as an intermediate in metabolic pathways. It is a key component in the catabolism of branched-chain amino acids, where it undergoes enzymatic reactions to form other metabolites. The compound interacts with specific enzymes, such as branched-chain alpha-keto acid dehydrogenase, to facilitate these reactions. These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
相似化合物的比较
3-Methyl-2-oxopentanedioic acid can be compared with other similar compounds, such as:
2-Keto-3-methylvaleric acid: Similar in structure but lacks the second carboxyl group.
3-Methyl-2-oxopentanoic acid: Similar but lacks the second carboxyl group.
4-Methyl-2-oxovaleric acid: Similar but has a different position of the keto group.
Uniqueness
The presence of both a keto group and two carboxyl groups in this compound makes it unique. This structure allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C6H8O5 |
|---|---|
分子量 |
160.12 g/mol |
IUPAC 名称 |
3-methyl-2-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O5/c1-3(2-4(7)8)5(9)6(10)11/h3H,2H2,1H3,(H,7,8)(H,10,11) |
InChI 键 |
BJQIUPTURRAODO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

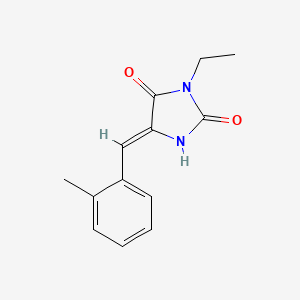


![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)


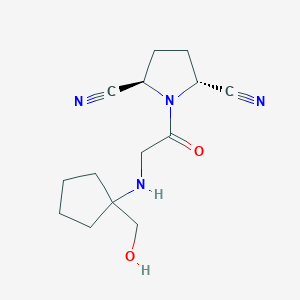
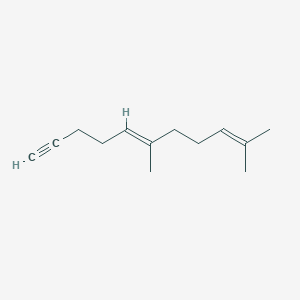
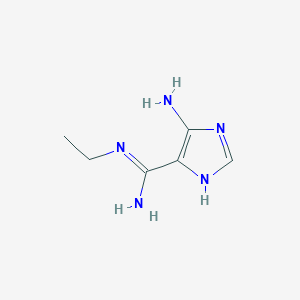
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

